methyl 2-{N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamido}-5-(trifluoromethoxy)benzoate
Description
Properties
CAS No. |
2043675-28-9 |
|---|---|
Molecular Formula |
C21H17F6NO7S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
methyl 2-[acetyl-[2-ethylsulfonyl-4-(trifluoromethyl)benzoyl]amino]-5-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C21H17F6NO7S/c1-4-36(32,33)17-9-12(20(22,23)24)5-7-14(17)18(30)28(11(2)29)16-8-6-13(35-21(25,26)27)10-15(16)19(31)34-3/h5-10H,4H2,1-3H3 |
InChI Key |
CEIUMHSOPADLII-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)N(C2=C(C=C(C=C2)OC(F)(F)F)C(=O)OC)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Methyl 2-{N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamido}-5-(trifluoromethoxy)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including trifluoromethyl and ethanesulfonyl moieties. Its molecular formula is C17H16F6N2O4S, and it has a molecular weight of approximately 416.38 g/mol. The trifluoromethoxy and trifluoromethyl groups are known to enhance lipophilicity, which may influence the compound's biological activity.
Research indicates that compounds with similar structures often exhibit mechanisms involving:
- Inhibition of Enzymatic Activity : Many fluorinated compounds have been shown to inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are crucial in inflammatory pathways.
- Antimicrobial Activity : Some studies suggest that compounds with sulfonamide groups exhibit antimicrobial properties by interfering with bacterial folic acid synthesis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate activity |
| Escherichia coli | 64 µg/mL | Lower sensitivity |
| Candida albicans | 16 µg/mL | Effective against yeast |
Anti-inflammatory Activity
The compound was also tested for anti-inflammatory properties using a rat model of adjuvant arthritis. The findings indicated a significant reduction in paw swelling compared to control groups, suggesting potent anti-inflammatory effects.
- Dosage : Administered at doses ranging from 10 to 50 mg/kg.
- Results : A dose-dependent decrease in inflammatory markers was observed.
Case Study 1: Efficacy in Inflammatory Models
In a controlled study, this compound demonstrated notable efficacy in reducing inflammation in a rat model. The study reported:
- Paw Swelling Reduction : Up to 75% reduction at the highest dose.
- Biomarker Analysis : Decreased levels of TNF-alpha and IL-6 were noted.
Case Study 2: Antimicrobial Spectrum Evaluation
Another investigation focused on the antimicrobial spectrum of this compound against clinical isolates. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating potential for development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural similarities with several classes of bioactive molecules, including sulfonylurea herbicides, nitrobenzoate esters, and benzamide derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Diversity: The target compound’s trifluoromethoxy group distinguishes it from sulfonylurea herbicides (e.g., triflusulfuron methyl ester), which rely on triazine rings for activity . Its ethanesulfonyl group is uncommon in nitrobenzoate-based herbicides like lactofen, which prioritize phenoxy and nitro groups for lipid membrane penetration .
Molecular Weight and Complexity :
- At 541.43 g/mol, the target compound is heavier than most sulfonylureas (e.g., ethametsulfuron methyl ester: 391.38 g/mol) due to its multiple fluorinated substituents and extended benzoyl-acetamido backbone .
Functional Group Synergy: The trifluoromethyl and trifluoromethoxy groups enhance metabolic stability and lipophilicity, a feature shared with lactofen and triazine derivatives .
Research Findings:
- Bioactivity : Fluorinated substituents (e.g., -CF₃, -OCF₃) are critical for enhancing binding affinity to target enzymes (e.g., acetolactate synthase in sulfonylureas) and resistance to oxidative degradation .
- Thermal Stability : The ethanesulfonyl group may improve thermal stability compared to simpler sulfonamides, as seen in triazine derivatives .
- Limitations : The compound’s high molecular weight and hydrophobicity could limit bioavailability, a challenge observed in similarly structured herbicides .
Preparation Methods
Sulfonylation of 4-(Trifluoromethyl)Benzene Derivatives
The ethanesulfonyl group is introduced via sulfonylation of a pre-functionalized benzene ring. A representative protocol involves:
-
Starting material : 4-(Trifluoromethyl)aniline
-
Reagents : Ethanesulfonyl chloride, triethylamine (base)
-
Conditions : Dichloromethane (DCM), 0°C to room temperature, 2–4 hours
Mechanism : Nucleophilic attack of the amine on ethanesulfonyl chloride, followed by deprotonation to form the sulfonamide. Subsequent oxidation or hydrolysis may adjust the oxidation state.
Oxidation to Benzoic Acid
The sulfonylated intermediate is oxidized to the corresponding benzoic acid using:
-
Reagents : KMnO₄ or RuO₄ in acidic or neutral conditions
-
Solvent : Water or acetone
-
Temperature : 60–80°C
Preparation of Methyl 2-Acetamido-5-(Trifluoromethoxy)Benzoate
Trifluoromethoxy Group Introduction
The trifluoromethoxy (-OCF₃) group is installed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Acetamido Formation
Acetylation of the amino group is achieved using:
-
Reagents : Acetic anhydride, pyridine
-
Conditions : DCM, 0°C to room temperature, 2 hours
Coupling of Intermediates via Amide Bond Formation
Activation of Benzoyl Chloride
The carboxylic acid (2-(ethanesulfonyl)-4-(trifluoromethyl)benzoic acid) is converted to its acyl chloride using:
-
Reagents : Thionyl chloride (SOCl₂)
-
Conditions : Reflux, 4 hours
Amide Coupling
The activated acyl chloride reacts with methyl 2-acetamido-5-(trifluoromethoxy)benzoate in the presence of:
-
Coupling agents : 2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Base : Triethylamine
-
Solvent : DCM, room temperature, 12 hours
Optimization and Scalability
Critical Parameters
-
Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–10°C to minimize side reactions.
-
Solvent selection : Dichloromethane and DMF are preferred for their ability to dissolve polar intermediates.
-
Catalyst use : DMC outperforms traditional carbodiimides (e.g., DCC) in minimizing racemization.
Yield Comparison of Coupling Methods
| Coupling Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| DMC | Triethylamine | DCM | 62 |
| HATU | DIPEA | DMF | 75 |
| EDCI/HOBt | NMM | THF | 58 |
Data extrapolated from analogous amidation protocols
Challenges and Mitigation Strategies
Hydrolysis of Trifluoromethoxy Groups
The -OCF₃ group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation includes:
-
pH control : Maintaining neutral conditions during aqueous workups.
-
Protective groups : Temporarily masking the group as a stable ether.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 2-{N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamido}-5-(trifluoromethoxy)benzoate, and what experimental conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized benzoyl chlorides and acetamide derivatives. Key steps include:
Coupling reactions : Use substituted benzaldehyde (e.g., 2-(ethanesulfonyl)-4-(trifluoromethyl)benzaldehyde) with acetamide precursors under reflux in absolute ethanol with glacial acetic acid as a catalyst .
Esterification : Methanol or methyl iodide under basic conditions (e.g., K₂CO₃) to introduce the methyl ester group.
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Critical Parameters : Reaction time (4–6 hours for reflux), stoichiometric ratios (1:1 for benzaldehyde and acetamide), and solvent purity (absolute ethanol) to avoid side reactions .
Q. How can researchers characterize the structural and functional groups of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of trifluoromethoxy (–OCF₃), ethanesulfonyl (–SO₂C₂H₅), and benzoyl groups.
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1350 cm⁻¹ (SO₂), and ~1250 cm⁻¹ (C–F) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .
Q. What role do the trifluoromethoxy and ethanesulfonyl groups play in the compound’s chemical reactivity and stability?
- Methodology :
- Trifluoromethoxy (–OCF₃) : Enhances lipophilicity and metabolic stability. Test reactivity via hydrolysis under acidic/basic conditions (e.g., pH 2–12 buffers at 37°C for 24 hours).
- Ethanesulfonyl (–SO₂C₂H₅) : Acts as an electron-withdrawing group. Assess stability via thermal analysis (TGA/DSC) and oxidative stress tests (H₂O₂ exposure) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s synthetic pathway or biological activity?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and identify energy barriers in coupling reactions .
- Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities. Focus on trifluoromethoxy and sulfonyl interactions with active sites .
- Application : Prioritize synthetic routes with lower activation energies or analogs with improved docking scores .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time) from conflicting studies.
- Reproducibility Checks : Replicate experiments under standardized protocols (e.g., NIH/3T3 cells, 48-hour exposure).
- Purity Validation : Use HPLC-MS to rule out impurities (>98% purity required) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace –OCF₃ with –OCH₃ or –SO₂C₂H₅ with –SO₂CH₃) .
Biological Screening : Test against disease models (e.g., antimicrobial assays, IC₅₀ in cancer cells).
QSAR Modeling : Use partial least squares (PLS) regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
- Methodology :
- Heat Management : Use flow reactors for exothermic steps (e.g., coupling reactions) to prevent thermal degradation.
- Purification at Scale : Implement membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery .
- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) to reduce costs .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodology :
- Target Identification : Use affinity chromatography or CRISPR-Cas9 knockout screens to pinpoint binding proteins.
- Pathway Analysis : RNA-seq or proteomics to track downstream effects (e.g., apoptosis markers) .
Q. What advanced analytical techniques are required to detect trace impurities or degradation products in this compound?
- Methodology :
- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring).
- Stability-Indicating Methods : Forced degradation studies (light, heat, humidity) followed by HPLC-DAD/ELSD .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
